molecular formula C7H9ClN2O B13899127 3-Chloro-5-methoxy-2-pyridinemethanamine

3-Chloro-5-methoxy-2-pyridinemethanamine

Cat. No.: B13899127
M. Wt: 172.61 g/mol
InChI Key: UIQVBQPXNNVCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-methoxy-2-pyridinemethanamine is a chemical compound supplied for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. This pyridine derivative is designed for use in chemical synthesis and life sciences research. It is a valuable intermediate for discovering and developing new active molecules . Researchers utilize this and similar compounds in creating novel agrochemicals and pharmaceuticals, leveraging the unique properties of the pyridine moiety . The presence of both chloro and methoxy substituents on the pyridine ring, along with the aminomethyl functional group, makes it a versatile building block for further chemical modifications. It is essential to handle this material with care, using appropriate personal protective equipment, and to consult the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(3-chloro-5-methoxypyridin-2-yl)methanamine

InChI

InChI=1S/C7H9ClN2O/c1-11-5-2-6(8)7(3-9)10-4-5/h2,4H,3,9H2,1H3

InChI Key

UIQVBQPXNNVCHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)CN)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The preparation typically begins with pyridine derivatives substituted at positions 3 and 5, such as 3-chloro-5-methoxypyridine or related halogenated pyridines. The methanamine group at the 2-position is introduced via amination reactions, often involving halogenated intermediates or nitrile precursors that are subsequently reduced or aminated.

Synthetic Route Example from Related Pyridine Amines

A representative synthetic approach adapted from related pyridine amine preparations involves:

  • Halogenation and Methoxylation:

    • Starting from 3-chloropyridine derivatives, selective methoxylation at the 5-position can be achieved via nucleophilic aromatic substitution using methoxide ions under controlled conditions.
  • Introduction of the Aminomethyl Group at Position 2:

    • The 2-position is functionalized via halogenation (e.g., chlorination or fluorination) followed by nucleophilic substitution with ammonia or amine sources.
    • Alternatively, a nitrile group can be introduced at position 2 by cyanation reactions, followed by reduction to the corresponding aminomethyl group.
  • Catalysts and Solvents:

    • Catalysts such as tetrabutylammonium salts or benzyltriethylammonium chloride are used to facilitate halogenation and nucleophilic substitution reactions.
    • Solvents like N,N-dimethylacetamide (DMAC), dichloromethane, or dichloroethane are preferred for their ability to dissolve reactants and support reaction kinetics.

Reaction Conditions and Optimization

  • Temperature: Reactions are typically conducted between ambient temperature and 170 °C, depending on the step. For example, fluorination reactions proceed efficiently at 140–170 °C, while cyanation and amination steps occur at milder temperatures (0–50 °C).
  • Time: Reaction times vary from 2 to 15 hours, optimized to maximize yield and purity.
  • Purification: Post-reaction workup involves water washing, phase separation, and vacuum distillation to isolate the target compound with high purity (up to 99.5%).

Alternative Method Using Organic Salt Formation and Cyanation

Another method for preparing 3-chloro-2-cyano-5-trifluoromethylpyridine involves:

  • Formation of an organic salt intermediate by reacting 3-chloro-2-substituted-5-trifluoromethylpyridine with a tertiary amine activator under reflux.
  • Subsequent cyanation in a biphasic system (dichloromethane and water) at low temperature (0–80 °C).
  • Acid-base extraction and washing to purify the product.
  • Vacuum distillation to isolate the final compound with yields over 85%.

Though this method targets a trifluoromethyl derivative, the principles of salt formation, biphasic cyanation, and solvent recycling are applicable to the preparation of methoxy-substituted analogs.

Data Tables Summarizing Key Preparation Parameters

Parameter Typical Range/Value Notes
Solvents DMAC, dichloromethane, dichloroethane, methanol Chosen for solubility and reaction support
Catalysts Benzyltriethylammonium chloride, tetrabutylammonium salts Facilitate nucleophilic substitutions
Temperature 0–170 °C Fluorination at higher temps; cyanation/amination at lower temps
Reaction Time 2–15 hours Optimized per step
Purity of Product Up to 99.5% Achieved via distillation and washing
Yield 85–97% High yields with optimized conditions

Analysis and Comparison of Methods

Aspect Fluorination + Cyanation Method Organic Salt + Cyanation Method
Starting Material 2,3-dichloro substituted pyridine 3-chloro-2-substituted pyridine
Catalysts Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) Tertiary amine activators (e.g., triethylamine)
Solvent DMAC, dichloroethane Methanol, dichloromethane
Reaction Conditions High temp fluorination (140–170 °C), mild cyanation (20 °C) Reflux salt formation, low temp cyanation (0–80 °C)
Yield Up to 90% overall Over 85%
Purity Up to 99.6% High purity via washing and distillation
Environmental Considerations Moderate solvent recovery, mild reaction conditions Avoids nitrile solvents, better solvent recycling

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-methoxypyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

1-(3-Chloro-5-methoxypyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-chloro-5-methoxypyridin-2-yl)methanamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological responses. The exact pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridinemethanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents (Position) Key Features Reference
(3-Chloro-5-fluoropyridin-2-yl)methanamine HCl C₆H₅ClFN₂·HCl ~195.48 1416714-11-8 Cl (3), F (5), NH₂CH₂ (2) Halogenated (Cl, F), hydrochloride salt
[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine HCl C₇H₅ClF₃N₂·HCl ~226.08 326476-49-7 Cl (3), CF₃ (5), NH₂CH₂ (2) Electron-withdrawing CF₃ group
(2-Chloro-5-methylpyridin-3-yl)methanamine HCl C₇H₁₀Cl₂N₂ 193.08 1432754-65-8 Cl (2), CH₃ (5), NH₂CH₂ (3) Methyl substitution, positional isomer
[5-(2-Chloro-5-fluorophenyl)pyridin-3-yl]methanamine C₁₂H₉ClFN₂ ~248.67 1346692-32-7 Cl/Ph-F (5-phenyl), NH₂CH₂ (3) Aryl-substituted pyridine
(5-Chloropyridin-2-yl)methanamine C₆H₇ClN₂ ~142.59 72093-07-3 Cl (5), NH₂CH₂ (2) Minimal substitution, no methoxy

Substituent Effects on Physicochemical Properties

  • Halogen vs. This may enhance nucleophilic reactivity at the aminomethyl group compared to fluorinated analogues. The trifluoromethyl group () significantly increases lipophilicity and metabolic stability, making it favorable for drug design .
  • Positional Isomerism :

    • The compound in , (2-Chloro-5-methylpyridin-3-yl)methanamine HCl, demonstrates how substituent positions alter steric and electronic environments. The methyl group at the 5-position may hinder rotational freedom compared to the methoxy group in the target compound.

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